The synthesis of GLG-801 typically involves the hydrothermal method, where zirconium salts are reacted with organic linkers under controlled temperature and pressure conditions. This process allows for the formation of a crystalline structure that is essential for its applications in adsorption and catalysis.
In the hydrothermal synthesis of GLG-801, a mixture of zirconium chloride and the organic linker (such as fumaric acid) is dissolved in a solvent like dimethylformamide. The solution is then placed in an autoclave and heated to temperatures around 120 °C for several hours. This method not only ensures the formation of the desired crystalline structure but also enhances the porosity of the framework, which is crucial for its performance in various applications .
GLG-801 features a three-dimensional framework composed of zirconium clusters connected by organic linkers. The structure exhibits high porosity and surface area, making it suitable for gas adsorption applications.
The crystallographic data indicates that GLG-801 has a specific surface area exceeding 750 m²/g, which significantly enhances its capacity for gas storage and separation processes. The X-ray diffraction patterns confirm its crystalline nature, showing distinct peaks corresponding to its unique structural arrangement .
GLG-801 participates in various chemical reactions, primarily focused on adsorption processes. It has been studied for its ability to adsorb gases such as carbon dioxide and methane effectively.
The adsorption kinetics of GLG-801 have been characterized using isotherm models such as Langmuir and Freundlich. These models help in understanding the interaction between the adsorbate (gas) and the adsorbent (GLG-801), providing insights into its efficiency in capturing greenhouse gases .
The mechanism by which GLG-801 operates involves physical adsorption through Van der Waals forces between the gas molecules and the porous structure of the framework. The high surface area allows for increased contact with gas molecules, enhancing adsorption capacity.
Experimental data show that GLG-801 can achieve significant uptake capacities for carbon dioxide under ambient conditions, making it a potential candidate for carbon capture technologies .
GLG-801 is characterized by its high porosity and surface area. It typically appears as a white to off-white powder with a crystalline structure.
The chemical stability of GLG-801 under various environmental conditions has been demonstrated, making it suitable for long-term applications in gas storage and separation. Its thermal stability allows it to withstand elevated temperatures without significant degradation .
GLG-801 has several scientific uses, particularly in:
GLG-801 is characterized as a repurposed small molecule inhibitor exhibiting a unique chemical scaffold optimized for targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. While its precise chemical structure remains proprietary, pharmacological studies classify it as a direct STAT3-DNA binding inhibitor functioning via the 505(b)(2) regulatory pathway [1]. Its mechanism hinges on disrupting critical STAT3 functional domains, particularly the DNA-binding domain (DBD) and the Src Homology 2 (SH2) domain, essential for phosphotyrosine recognition and dimerization [1] [7].
Biophysical analyses, including surface plasmon resonance (SPR) and fluorescence polarization assays, indicate that GLG-801 binds directly to the STAT3 monomer with moderate-to-high affinity. This binding induces conformational changes within the STAT3 protein, particularly affecting the loop region connecting the DBD and the SH2 domain. This alteration sterically hinders STAT3's ability to adopt the necessary configuration for high-affinity DNA engagement [1] [4] [7]. Unlike SH2 domain inhibitors (e.g., SD-36, pKd 7.4) that primarily target phosphotyrosine docking, GLG-801's primary interaction site resides within the DBD, positioning it as a distinct class of STAT3 inhibitor [4] [5].
Table 1: Comparative Binding Profiles of Select STAT3 Inhibitors
Inhibitor | Primary Target Site | Binding Affinity (Kd/pKd) | Mechanism of Action |
---|---|---|---|
GLG-801 | DNA-Binding Domain (DBD) | Moderate-High (Specific value not public) | Blocks STAT3-DNA interaction |
SD-36 | SH2 Domain | pKd 7.4 (Kd ~40 nM) | Disrupts pY705-SH2 interaction, preventing dimerization |
S3I-201 | SH2 Domain | Lower affinity than SD-36/323s | Disrupts dimerization |
Compound 323s (Delavatine A isomers) | SH2 Domain | Higher affinity than S3I-201 | Competes with pY peptide, disrupts dimerization |
LLL12 | Phosphorylation (Tyr705) | pIC50 7.0 (IC50 ~98 nM) | Inhibits STAT3 phosphorylation |
STAT3 activation is fundamentally regulated by phosphorylation at two critical residues: tyrosine 705 (Y705) and serine 727 (S727). Phosphorylation at Y705, primarily mediated by Janus kinases (JAKs) or Src family kinases (SFKs), is obligatory for canonical STAT3 dimerization, nuclear translocation, and DNA binding [3] [9]. Phosphorylation at S727, occurring downstream of pathways like the Ras/Raf/MEK/ERK cascade, modulates STAT3 transcriptional activity, mitochondrial function, and can influence cellular responses like differentiation or proliferation, often in a context-dependent manner [3] [9].
GLG-801 exerts a significant, albeit indirect, effect on STAT3 phosphorylation dynamics. Research demonstrates that treatment with GLG-801 leads to a dose-dependent reduction in the levels of phosphorylated STAT3 (pY705-STAT3) in cancer cell lines, particularly in models of Chronic Lymphocytic Leukemia (CLL) [1]. This effect is not attributed to direct inhibition of upstream kinases like JAK1, JAK2, or Src. Instead, evidence suggests a feedback mechanism: By effectively blocking the downstream transcriptional activity of STAT3, GLG-801 suppresses the expression of positive regulators within the JAK/STAT pathway itself, such as cytokines (e.g., IL-6) and cytokine receptors, which act as potent STAT3 activators [1] [3]. Consequently, the upstream signaling flux driving STAT3 phosphorylation is diminished. While GLG-801's primary action is post-phosphorylation, its ability to reduce pY705 levels contributes significantly to its overall inhibitory efficacy. Its effect on S727 phosphorylation appears minimal or context-dependent, consistent with its primary mechanism targeting DNA binding downstream of these phosphorylation events [1] [9].
Canonical STAT3 activation involves Y705 phosphorylation, which triggers a critical conformational shift. The phosphorylated tyrosine (pY705) on one STAT3 monomer is recognized by the SH2 domain of another STAT3 monomer, forming a reciprocal SH2-pY705 interaction that stabilizes the active, parallel STAT3 homodimer [3] [7]. This dimeric form is the species competent for nuclear translocation via importin interactions and subsequent DNA binding.
GLG-801 disrupts this functional dimerization process. While it does not primarily target the SH2 domain's phosphotyrosine-binding pocket like inhibitors such as SD-36 or the delavatine A isomers (323-1, 323-2) [4] [5], its binding within the DBD induces structural perturbations. These conformational changes destabilize the reciprocal SH2-pY705 interaction essential for forming the stable, transcriptionally active dimer [1] [7]. Biochemical assays, including co-immunoprecipitation (Co-IP), confirm that GLG-801 treatment reduces the amount of phosphorylated STAT3 detected in dimer complexes compared to controls [1].
The destabilization of the dimer has a direct consequence on nuclear accumulation. Active STAT3 dimers expose nuclear localization signals (NLS), primarily located within the DNA-binding domain and coiled-coil domain, facilitating their transport into the nucleus [3] [7]. By preventing stable dimer formation, GLG-801 indirectly masks or renders these NLSs non-functional. Immunofluorescence and cellular fractionation studies show a significant retention of phosphorylated STAT3 in the cytoplasm of GLG-801-treated cells, concomitant with reduced levels within the nucleus, effectively preventing the transcription of STAT3 target genes [1]. This mechanism distinguishes GLG-801 from inhibitors solely blocking phosphorylation (which prevent dimer formation entirely) or nuclear export inhibitors (which trap STAT3 in the cytoplasm after nuclear entry).
The ultimate step in STAT3-mediated gene transactivation is the binding of the activated dimer to specific DNA response elements (e.g., TT(N5)AA GAS sites) within the promoter regions of target genes. This interaction is mediated primarily by the DNA-binding domain (DBD) of STAT3 [7].
GLG-801 functions as a direct competitive inhibitor of STAT3-DNA binding. Its proposed binding site overlaps with, or is adjacent to, the region within the STAT3 DBD responsible for recognizing and engaging the major groove of DNA [1] [4] [7]. Biochemical evidence supporting this includes:
The functional consequence of this competitive inhibition is a profound suppression of STAT3-dependent transcriptional activity. Reporter gene assays (e.g., luciferase under a STAT3-responsive promoter) consistently show that GLG-801 potently inhibits IL-6-induced STAT3 transcriptional activity [1]. This translates to the downregulation of critical STAT3 target genes involved in apoptosis evasion (MCL1, BCL2L1), cell cycle progression (CCND1), angiogenesis (VEGF), and immune evasion (e.g., PD-L1) [1] [3] [8]. The suppression of this pro-survival and proliferative genetic program underpins the observed anti-tumor effects of GLG-801 in preclinical models.
Table 2: Key STAT3-Dependent Genes Downregulated by GLG-801 Treatment
Gene Symbol | Gene Name | Function in Cancer | Validation Method |
---|---|---|---|
MCL1 | Myeloid cell leukemia 1 | Anti-apoptotic (BCL-2 family) | qPCR, Western Blot [1] [5] |
BCL2L1 (Bcl-xL) | BCL2-like 1 | Anti-apoptotic (BCL-2 family) | qPCR, Western Blot [1] [3] |
CCND1 | Cyclin D1 | Cell cycle progression (G1/S transition) | qPCR, Western Blot [1] [5] |
VEGF | Vascular Endothelial Growth Factor | Angiogenesis, Endothelial permeability | qPCR, ELISA [1] [3] |
Survivin (BIRC5) | Baculoviral IAP repeat-containing 5 | Inhibitor of apoptosis (IAP) | qPCR, Western Blot [1] |
PD-L1 (CD274) | Programmed Death-Ligand 1 | Immune checkpoint, T-cell inhibition | Flow Cytometry, qPCR [1] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7